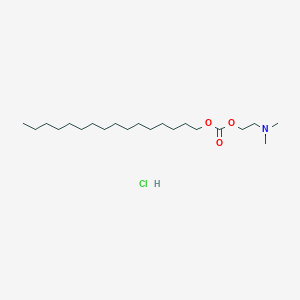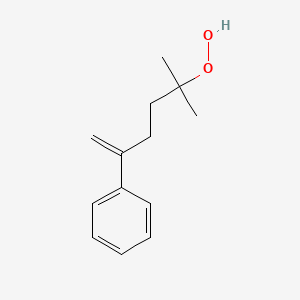
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl, is an organic compound with the molecular formula C₁₃H₁₈O₂ It is a hydroperoxide derivative, characterized by the presence of a hydroperoxy group (-OOH) attached to a 1,1-dimethyl-4-phenyl-4-pentenyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl typically involves the hydroperoxidation of 1,1-dimethyl-4-phenyl-4-pentene. This reaction can be carried out using hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes utilize fixed-bed reactors with supported catalysts to enhance the efficiency and yield of the hydroperoxidation reaction. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the hydroperoxy group yields the corresponding alcohol, 1,1-dimethyl-4-phenyl-4-pentenyl alcohol.
Substitution: The hydroperoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines (NH₃, RNH₂) can be employed under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1,1-dimethyl-4-phenyl-4-pentenyl alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.
Mecanismo De Acción
The mechanism of action of Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with cellular components, leading to oxidative stress and modulation of signaling pathways. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors involved in redox regulation.
Comparación Con Compuestos Similares
Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl can be compared with other hydroperoxide derivatives, such as:
tert-Butyl hydroperoxide: Similar in structure but with a tert-butyl group instead of a 1,1-dimethyl-4-phenyl-4-pentenyl group.
Cumene hydroperoxide: Contains a cumene (isopropylbenzene) group, used as an initiator in polymerization reactions.
Methyl ethyl ketone peroxide: Used as a catalyst in the production of polyester resins.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
830345-49-8 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(5-hydroperoxy-5-methylhex-1-en-2-yl)benzene |
InChI |
InChI=1S/C13H18O2/c1-11(9-10-13(2,3)15-14)12-7-5-4-6-8-12/h4-8,14H,1,9-10H2,2-3H3 |
Clave InChI |
GBWHKARJWFNXMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC(=C)C1=CC=CC=C1)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)


![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
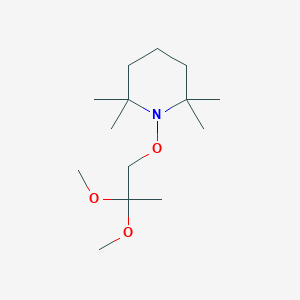
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)

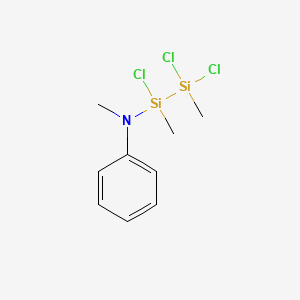
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)

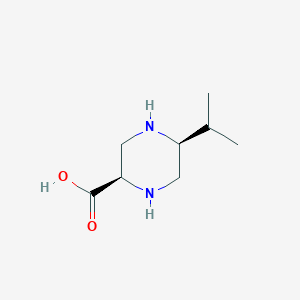
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
